molecular formula C23H24N2O2S2 B12620217 1-(1'-{[3-(Methylsulfanyl)-2-benzothiophen-1-yl]carbonyl}spiro[1-benzofuran-3,4'-piperidin]-5-yl)methanamine

1-(1'-{[3-(Methylsulfanyl)-2-benzothiophen-1-yl]carbonyl}spiro[1-benzofuran-3,4'-piperidin]-5-yl)methanamine

Cat. No.: B12620217
M. Wt: 424.6 g/mol
InChI Key: VCUDZTCDUDDJGG-UHFFFAOYSA-N
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Description

JNJ-38120836 is a chemical compound with the molecular formula C23H24N2O2S2 and a molecular weight of 424.60 g/mol. It is a spirocyclic benzofuran derivative developed by Johnson & Johnson for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JNJ-38120836 involves multiple steps, starting with the formation of the spirocyclic benzofuran core. The key steps include:

    Formation of the Benzofuran Core: This involves the cyclization of a suitable precursor under acidic or basic conditions.

    Spirocyclization: The benzofuran core is then subjected to spirocyclization with a piperidine derivative.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of JNJ-38120836 would likely involve optimization of the synthetic route to ensure high yield and purity. This includes:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions to maintain consistency.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

JNJ-38120836 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups.

    Substitution: The compound can undergo substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of alcohols or amines.

    Substitution: Replacement of hydrogen atoms with halogens or other groups.

Scientific Research Applications

JNJ-38120836 has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of JNJ-38120836 involves its interaction with specific molecular targets. It is believed to:

    Bind to Receptors: The compound binds to certain receptors in the body, modulating their activity.

    Inhibit Enzymes: It may inhibit specific enzymes, affecting biochemical pathways.

    Modulate Pathways: The compound can modulate signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    JNJ-1802: Another compound developed by Johnson & Johnson with a similar mechanism of action.

    NITD-688: A compound with a similar antiviral mechanism targeting the same molecular pathways.

Uniqueness

JNJ-38120836 is unique due to its specific spirocyclic benzofuran structure, which provides distinct pharmacological properties compared to other compounds. Its ability to modulate multiple pathways makes it a versatile candidate for therapeutic applications .

Properties

Molecular Formula

C23H24N2O2S2

Molecular Weight

424.6 g/mol

IUPAC Name

[5-(aminomethyl)spiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]-(3-methylsulfanyl-2-benzothiophen-1-yl)methanone

InChI

InChI=1S/C23H24N2O2S2/c1-28-22-17-5-3-2-4-16(17)20(29-22)21(26)25-10-8-23(9-11-25)14-27-19-7-6-15(13-24)12-18(19)23/h2-7,12H,8-11,13-14,24H2,1H3

InChI Key

VCUDZTCDUDDJGG-UHFFFAOYSA-N

Canonical SMILES

CSC1=C2C=CC=CC2=C(S1)C(=O)N3CCC4(CC3)COC5=C4C=C(C=C5)CN

Origin of Product

United States

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